(1R)-1-(3-chloro-2-fluorophenyl)ethan-1-amine
Overview
Description
“(1R)-1-(3-chloro-2-fluorophenyl)ethan-1-amine” is a chemical compound with the CAS Number: 1217449-55-2. It has a molecular weight of 173.62 and its IUPAC name is (1R)-1-(3-chloro-2-fluorophenyl)ethanamine .
Molecular Structure Analysis
The molecular formula of “(1R)-1-(3-chloro-2-fluorophenyl)ethan-1-amine” is C8H9ClFN . The structure includes a two-carbon chain (ethanamine) with an amine group (NH2) on one end and a 3-chloro-2-fluorophenyl group on the other .Physical And Chemical Properties Analysis
“(1R)-1-(3-chloro-2-fluorophenyl)ethan-1-amine” is a liquid at room temperature . Other physical and chemical properties such as melting point, boiling point, vapor pressure, and density are not available in the current resources .Scientific Research Applications
Synthesis and Structural Properties
The scientific research applications of (1R)-1-(3-chloro-2-fluorophenyl)ethan-1-amine encompass a wide array of chemical and pharmacological studies. One of the primary areas of interest is its role in the synthesis of novel compounds and the exploration of their structural properties. For example, in the study of the synthesis and spectroscopic properties of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, researchers have utilized similar compounds in reactions that yield a variety of products depending on the type of amines and reaction conditions employed. This indicates a significant interest in the structural diversity and potential applications these reactions can uncover, particularly in the context of developing novel therapeutic agents and materials with unique chemical properties (Issac & Tierney, 1996).
Environmental Applications
Another significant area of application is in environmental science, where amine-functionalized sorbents have been identified as promising materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These substances are persistent environmental pollutants, and the development of effective and affordable removal strategies is of high interest. The study by Ateia et al. (2019) reviews the critical analysis of the development and application of amine-containing sorbents for PFAS removal, highlighting the potential of compounds like (1R)-1-(3-chloro-2-fluorophenyl)ethan-1-amine in contributing to environmental remediation efforts (Ateia et al., 2019).
Safety And Hazards
The safety information for “(1R)-1-(3-chloro-2-fluorophenyl)ethan-1-amine” indicates that it may be harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
(1R)-1-(3-chloro-2-fluorophenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEUCESYXQXKOY-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)Cl)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662432 | |
Record name | (1R)-1-(3-Chloro-2-fluorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(3-chloro-2-fluorophenyl)ethan-1-amine | |
CAS RN |
1217449-55-2 | |
Record name | (1R)-1-(3-Chloro-2-fluorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-1-(3-chloro-2-fluorophenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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